2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
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Overview
Description
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a dichlorophenyl group and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-mercaptopyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine attacks the benzyl chloride, forming the sulfanyl linkage. The resulting product is then quaternized with methyl iodide to form the pyridinium ion, followed by the addition of hydrochloric acid to yield the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound’s ability to form reactive intermediates can also contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridinium bromide: Similar structure but with a bromide counterion.
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-ethylpyridinium chloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77148-67-5 |
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Molecular Formula |
C13H12Cl3NS |
Molecular Weight |
320.7 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H12Cl2NS.ClH/c1-16-8-3-2-7-13(16)17-9-10-11(14)5-4-6-12(10)15;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
ISEZWDLRFIUDQQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origin of Product |
United States |
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